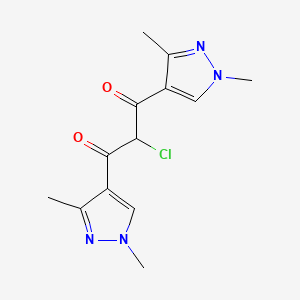

2-chloro-1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione

Description

This compound (CAS: 1006356-88-2) is a chlorinated diketone derivative featuring two 1,3-dimethylpyrazole substituents at the 1,3-positions of the propane-dione backbone. Its structure combines electron-withdrawing chlorine and bulky pyrazole groups, making it a candidate for coordination chemistry and organic synthesis.

Properties

IUPAC Name |

2-chloro-1,3-bis(1,3-dimethylpyrazol-4-yl)propane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN4O2/c1-7-9(5-17(3)15-7)12(19)11(14)13(20)10-6-18(4)16-8(10)2/h5-6,11H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEMAZESPUFUTDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=O)C(C(=O)C2=CN(N=C2C)C)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione typically involves multi-step organic reactions. One common approach is the reaction of 1,3-dimethyl-1H-pyrazol-4-yl with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography or recrystallization, is essential to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione can undergo various chemical reactions, including:

Oxidation: The diketone moiety can be oxidized to form carboxylic acids or their derivatives.

Reduction: The chloro group can be reduced to form a corresponding amine.

Substitution: The pyrazolyl groups can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

Oxidation: Carboxylic acids or their derivatives.

Reduction: Amines.

Substitution: Substituted pyrazoles or other derivatives.

Scientific Research Applications

2-chloro-1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione is an organic compound belonging to the pyrazole class, characterized by a structure featuring two 1,3-dimethyl-1H-pyrazol-4-yl groups attached to a propane-1,3-dione backbone. It has potential in various fields because of its chemical properties and biological activities.

Chemical Properties

this compound has the molecular formula and a molar mass of 294.74 g/mol . It has a predicted density of 1.36±0.1 g/cm3 and a boiling point of 485.0±45.0 °C . The predicted pKa is 4.09±0.50 .

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways. The exact conditions (solvent choice, temperature, and catalysts) will vary depending on the desired yield and purity of the final product.

Potential Applications

this compound has several potential applications:

- Pharmaceutical research It can be used as a building block in synthesizing biologically active compounds.

- Agrochemicals It can be a precursor for new pesticides or herbicides.

- Material science It can be explored for the synthesis of novel materials with specific properties.

Research indicates that pyrazole derivatives, including this compound, possess a wide range of biological activities. Interaction studies involving this compound focus on its binding affinity with various biological targets. These studies often employ techniques such as X-ray crystallography and molecular docking. Such studies are essential for understanding the mechanism of action and optimizing the compound for therapeutic uses.

Mechanism of Action

The exact mechanism by which 2-chloro-1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For example, its potential anticancer properties may involve the inhibition of certain enzymes or signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Structural and Substituent Variations

A comparative analysis of structurally related diketones reveals critical differences in reactivity, stability, and coordination behavior:

2.2 Reactivity and Stability

- Chlorine vs. Bromine Substituents : The chlorine atom in the target compound exhibits lower electronegativity compared to bromine analogs (e.g., 832738-09-7), leading to slower nucleophilic substitution but improved stability in oxidative environments .

- Oxidative Stability: Unlike the non-chlorinated analog (1,3-bis(1,3-dimethylpyrazol-4-yl)propane-1,3-dione), the chlorine substituent in the target compound mitigates photooxidation under alkaline conditions, suppressing 1,2-diketone by-product formation .

Biological Activity

2-Chloro-1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione is a synthetic organic compound belonging to the class of pyrazole derivatives. Its unique structure features two 1,3-dimethyl-1H-pyrazol-4-yl groups attached to a central propane-1,3-dione moiety, making it a compound of significant interest in medicinal chemistry and agricultural science due to its diverse biological activities.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 294.74 g/mol. The compound's structure includes:

- Chlorine atom

- Two 1,3-dimethyl-1H-pyrazol-4-yl groups

- Propane-1,3-dione backbone

This configuration enhances its reactivity and biological potential compared to simpler pyrazole derivatives .

Biological Activity

Research indicates that this compound exhibits a range of biological activities. Notably, it has demonstrated significant antibacterial , antifungal , and potential anticancer properties.

Antibacterial Activity

In vitro studies have shown that the compound possesses notable antibacterial effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for key bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.019 |

| Bacillus subtilis | 0.015 |

| Pseudomonas aeruginosa | 0.030 |

These results indicate that the compound is particularly effective against Staphylococcus aureus and Escherichia coli , exhibiting rapid bactericidal activity within hours of exposure .

Antifungal Activity

The compound also displays antifungal properties. Studies have reported its efficacy against several fungal species, including common pathogens in agriculture. The results from antifungal assays indicate significant inhibition of fungal growth at varying concentrations .

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. Preliminary studies have indicated that the compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of cellular signaling pathways .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

Antibacterial Mechanism:

The compound's pyrazole rings are believed to interfere with bacterial cell wall synthesis and disrupt membrane integrity, leading to cell lysis .

Antifungal Mechanism:

Similar to its antibacterial action, the antifungal effects are thought to result from the disruption of fungal cell membranes and inhibition of key metabolic pathways .

Anticancer Mechanism:

The proposed anticancer mechanisms include modulation of apoptotic pathways and inhibition of tumor growth by affecting cellular proliferation signals .

Q & A

Q. Table 1. Comparison of Synthetic Parameters for Pyrazole-Dione Derivatives

| Parameter | ||

|---|---|---|

| Solvent | Ethanol | Dichloromethane |

| Catalyst | None | Triethylamine |

| Reaction Time | 6 h (reflux) | 24 h (room temp) |

| Yield | 72% | 85% |

Q. Table 2. Key Crystallographic Data from SCXRD Studies

| Parameter | ||

|---|---|---|

| Space Group | P 1 | P2₁/c |

| R-factor | 0.042 | 0.039 |

| Torsion Angle | 12.5° | 8.7° |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.